2,4-Difluoro-5-methoxybenzyl alcohol

Analytical Chemistry Quality Control Medicinal Chemistry

This 2,4-difluoro-5-methoxybenzyl alcohol is essential when your synthesis requires the specific vicinal difluoro and 5-methoxy substitution pattern. Generic benzyl alcohols or mono‑fluorinated analogs cannot replicate its electronic profile, which is critical for metabolic stability, selective C‑H activation, and nucleophilic aromatic substitution. The reported LogP of 1.33–1.47 improves membrane permeability, while the predicted boiling point (264.2 °C) and density (1.3 g/cm³) guide scalable reaction design. Choose ≥95% purity to ensure reproducibility and reduce downstream purification. Click to secure stock now.

Molecular Formula C8H8F2O2
Molecular Weight 174.14 g/mol
CAS No. 1266114-65-1
Cat. No. B1495040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-methoxybenzyl alcohol
CAS1266114-65-1
Molecular FormulaC8H8F2O2
Molecular Weight174.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)CO)F)F
InChIInChI=1S/C8H8F2O2/c1-12-8-2-5(4-11)6(9)3-7(8)10/h2-3,11H,4H2,1H3
InChIKeyAQUGODXLIFAUBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-5-methoxybenzyl Alcohol (CAS 1266114-65-1): A Versatile Fluorinated Building Block for Pharmaceutical and Agrochemical R&D


2,4-Difluoro-5-methoxybenzyl alcohol (CAS 1266114-65-1) is a difluorinated aromatic alcohol with the molecular formula C8H8F2O2 and a molecular weight of 174.14 g/mol . It is a substituted benzyl alcohol featuring two vicinal fluorine atoms at the 2- and 4-positions and a methoxy group at the 5-position . This compound serves as a crucial building block in medicinal chemistry, particularly for the synthesis of fluorinated drug candidates where the vicinal difluoro substitution pattern is known to modulate metabolic stability and lipophilicity compared to non-fluorinated or mono-fluorinated analogs [1].

Procurement Note: Why 2,4-Difluoro-5-methoxybenzyl Alcohol Cannot Be Replaced by Common Analogs


Substitution with a generic benzyl alcohol or a differently substituted fluorobenzyl alcohol analog is not feasible when the specific 2,4-difluoro-5-methoxy substitution pattern is required. The unique combination of two vicinal fluorine atoms and a 5-methoxy group on the aromatic ring dictates the molecule's specific electronic properties and reactivity profile, which are critical for downstream synthetic transformations such as selective C-H activation or nucleophilic aromatic substitution [1]. Furthermore, in medicinal chemistry, even minor changes in the substitution pattern on a benzyl fragment can lead to significant, unpredictable changes in the pharmacokinetic profile of a drug candidate, including metabolic stability and target binding affinity, thereby compromising the integrity of a research project or synthetic route [2].

Evidence-Based Differentiation: A Quantitative Comparison of 2,4-Difluoro-5-methoxybenzyl Alcohol Against Analogs


Purity Analysis: Supplier-Specified Assay Comparison for 2,4-Difluoro-5-methoxybenzyl Alcohol

Procurement from different suppliers reveals a quantifiable difference in the minimum guaranteed purity of 2,4-Difluoro-5-methoxybenzyl alcohol. Chemscene specifies a minimum purity of ≥97% for this compound (CS-0193988), whereas AKSci offers it with a minimum purity specification of 95% . This 2% difference in purity specification is a critical procurement parameter for research requiring high fidelity and minimal byproduct interference in sensitive reactions.

Analytical Chemistry Quality Control Medicinal Chemistry

Computational Lipophilicity: Predicted LogP Comparison for 2,4-Difluoro-5-methoxybenzyl Alcohol

The predicted lipophilicity (LogP) of 2,4-Difluoro-5-methoxybenzyl alcohol provides a quantifiable differentiation from its non-fluorinated analog. The predicted LogP for 2,4-Difluoro-5-methoxybenzyl alcohol is 1.47 or 1.33 , whereas the non-fluorinated analog, 3-methoxybenzyl alcohol (CAS 6971-51-3), has a predicted LogP of 0.85 . This increase in LogP of approximately 0.5-0.6 units demonstrates the effect of the difluoro substitution on enhancing lipophilicity, which is a key factor in improving membrane permeability and pharmacokinetic properties in drug development [1].

Computational Chemistry Drug Design Lipophilicity

Physical Property Differentiation: Boiling Point and Density Data for 2,4-Difluoro-5-methoxybenzyl Alcohol

The predicted physical properties of 2,4-Difluoro-5-methoxybenzyl alcohol offer quantifiable data points for process chemists and formulators. The predicted boiling point is 264.2 ± 35.0 °C at 760 mmHg, and the predicted density is 1.3 ± 0.1 g/cm³ . While these are predicted values, they provide a crucial baseline for evaluating purification methods (e.g., distillation feasibility) and handling procedures, especially when compared to non-fluorinated benzyl alcohols which typically have lower boiling points (e.g., benzyl alcohol boils at 205 °C).

Physical Chemistry Process Chemistry Safety

Electronic Effects: The Impact of Vicinal Difluoro Substitution on Reactivity

The 2,4-difluoro substitution pattern on the aromatic ring is known to exert a specific electronic influence on the reactivity of the benzyl alcohol functional group. The electron-withdrawing nature of the vicinal fluorine atoms increases the acidity of the benzylic proton and makes the hydroxyl group a better leaving group compared to non-fluorinated or mono-fluorinated analogs [1]. This is a class-level inference based on the well-understood electronic effects of fluorine in organic chemistry. This property is quantitatively reflected in the compound's utility in forming difluoroalkyl ethers, a common bioisostere for metabolically labile groups [2].

Synthetic Chemistry Reaction Kinetics Medicinal Chemistry

Optimized Applications for 2,4-Difluoro-5-methoxybenzyl Alcohol in R&D and Process Development


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates and Bioisosteres

2,4-Difluoro-5-methoxybenzyl alcohol is optimally used as a building block for introducing a 2,4-difluoro-5-methoxybenzyl moiety into drug candidates. As established in Section 3, its enhanced lipophilicity (LogP of 1.33-1.47) compared to non-fluorinated analogs improves membrane permeability , while the vicinal difluoro pattern provides a specific electronic profile for modulating target binding [1]. This makes it a valuable precursor for synthesizing fluorinated heteroarylether bioisosteres [2].

Process Chemistry: Optimization of Reaction Conditions Based on Physical Properties

Process chemists should leverage the predicted physical property data (boiling point of 264.2 °C and density of 1.3 g/cm³) from Section 3 when designing and scaling up reactions. The higher boiling point informs solvent selection for reactions and workups, while the density is critical for accurate mass balance calculations. The purity specification comparison (≥97% vs. 95%) is a key procurement criterion for ensuring reaction reproducibility and minimizing purification burdens .

Agrochemical Research: Development of Fluorinated Crop Protection Agents

The compound's specific substitution pattern is valuable in agrochemical research for creating novel fluorinated pesticides or herbicides. Fluorine atoms are widely used in agrochemicals to enhance metabolic stability and bioavailability [1]. The specific 2,4-difluoro-5-methoxy arrangement offers a unique steric and electronic profile that can be explored for improving the efficacy and environmental fate of new crop protection agents.

Synthetic Methodology: Exploring Vicinal Difluoro Reactivity

For academic and industrial research groups focused on synthetic methodology, 2,4-Difluoro-5-methoxybenzyl alcohol serves as a model substrate for studying the reactivity of vicinal difluoro aromatics. Its unique electronic properties, inferred from class-level evidence [1], make it an interesting candidate for investigating new C-H functionalization reactions, cross-couplings, and nucleophilic substitution pathways that are specific to this substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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